N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is an organic compound that features a thiazole ring, a benzamide group, and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Hantzsch thiazole synthesis, where a brominated precursor reacts with thiourea to form the thiazole ring . The final step involves the coupling of the thiazole derivative with 2-methoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the dimethylphenyl group but lacks the thiazole and methoxybenzamide moieties.
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide: Contains a similar thiazole ring but with different substituents.
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole ring and the methoxybenzamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYOUDZHSVKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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